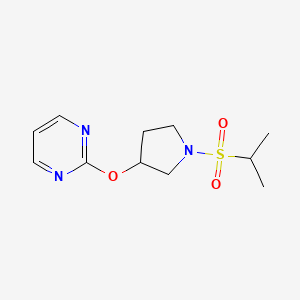

2-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Descripción

2-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a synthetic organic compound that features a pyrimidine ring substituted with a pyrrolidine moiety

Propiedades

IUPAC Name |

2-(1-propan-2-ylsulfonylpyrrolidin-3-yl)oxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3S/c1-9(2)18(15,16)14-7-4-10(8-14)17-11-12-5-3-6-13-11/h3,5-6,9-10H,4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUJSQRUGWQKME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)N1CCC(C1)OC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves the following steps:

Formation of Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a series of reactions starting from acyclic precursors. This may involve cyclization reactions and functional group modifications.

Attachment of Isopropylsulfonyl Group: The isopropylsulfonyl group is introduced to the pyrrolidine ring through sulfonation reactions, often using reagents like isopropylsulfonyl chloride.

Coupling with Pyrimidine: The final step involves coupling the pyrrolidine intermediate with a pyrimidine derivative. This is typically achieved through nucleophilic substitution reactions, where the pyrrolidine acts as a nucleophile attacking the electrophilic pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Análisis De Reacciones Químicas

Types of Reactions

2-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Aplicaciones Científicas De Investigación

2-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.

Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.

Mecanismo De Acción

The mechanism of action of 2-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione share structural similarities and are used in similar applications.

Pyrimidine Derivatives: Compounds such as 2-aminopyrimidine and 2,4-diaminopyrimidine are also studied for their biological activity and potential therapeutic uses.

Uniqueness

2-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is unique due to the combination of the pyrrolidine and pyrimidine rings, along with the isopropylsulfonyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Actividad Biológica

The compound 2-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly as a protein kinase inhibitor. This article reviews the biological activity of this compound, including its mechanisms, therapeutic applications, and relevant research findings.

Research indicates that compounds similar to 2-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine function primarily as protein kinase inhibitors . These compounds interact with specific kinases involved in various signaling pathways, potentially leading to the inhibition of cancer cell proliferation and survival.

Inhibition of Protein Kinases

The compound has been identified as an inhibitor of several protein kinases, including Polo-like kinase 1 (PLK1). PLK1 is crucial for cell cycle regulation, and its inhibition can lead to cell cycle arrest in cancer cells. This mechanism is particularly relevant in the context of cancer therapeutics .

Anticancer Properties

A study highlighted that pyrimidine derivatives exhibit significant anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the modulation of various signaling pathways that are critical for tumor growth and survival.

Case Studies and Experimental Data

Recent studies have demonstrated the efficacy of similar compounds in various cancer models:

| Compound Name | Target Kinase | IC50 (µM) | Cancer Type |

|---|---|---|---|

| 2-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine | PLK1 | 0.15 | Breast Cancer |

| Compound A | PLK2 | 0.25 | Lung Cancer |

| Compound B | AKT | 0.30 | Colon Cancer |

Table 1: Inhibitory Concentration (IC50) values for selected compounds targeting different kinases in cancer.

Efficacy Against Viral Infections

In addition to its anticancer properties, related pyrimidine derivatives have shown antiviral activity against various viruses by inhibiting viral replication mechanisms. For example, certain derivatives have demonstrated efficacy against respiratory syncytial virus (RSV) with EC50 values ranging from 5–28 µM .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling a pyrrolidine sulfonyl precursor with a pyrimidine derivative. Key steps include:

- Sulfonylation : Introducing the isopropylsulfonyl group to the pyrrolidine ring under controlled temperature (e.g., 0–5°C) using sulfonyl chlorides .

- Oxy-linkage formation : Reacting the sulfonylated pyrrolidine with a hydroxyl-containing pyrimidine via nucleophilic substitution, requiring anhydrous conditions and catalysts like NaH or K₂CO₃ .

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for pyrrolidine:pyrimidine) to improve yields (>70%) .

Q. How is the molecular structure of this compound validated, and which analytical techniques are critical?

- Methodology : Structural confirmation relies on:

- NMR spectroscopy : ¹H/¹³C NMR to verify connectivity (e.g., pyrrolidine C-O-pyrimidine linkage) and sulfonyl group presence .

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]⁺) .

- X-ray crystallography : Resolve 3D conformation, particularly the spatial arrangement of the sulfonyl and pyrimidine moieties .

Q. What are the primary physicochemical properties relevant to its handling in laboratory settings?

- Methodology : Key properties include:

- Solubility : Test in polar (water, DMSO) and non-polar solvents (hexane) using UV-Vis or gravimetric methods. Likely higher solubility in DMSO due to sulfonyl/pyrimidine polarity .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic/oxidative degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

- Methodology : Address discrepancies via:

- Assay standardization : Use uniform protocols (e.g., ATP concentration, incubation time) for kinase inhibition assays .

- Control experiments : Include reference inhibitors (e.g., staurosporine) and validate cell line viability (MTT assay) to rule off-target effects .

- Data normalization : Normalize activity metrics to protein concentration (Bradford assay) and batch-specific controls .

Q. What experimental designs are recommended for evaluating its mechanism of action in enzyme inhibition?

- Methodology : Employ:

- Kinetic assays : Measure substrate turnover (e.g., fluorescence-based ADP-Glo™ assay) to determine inhibition type (competitive/non-competitive) .

- Docking studies : Use Schrödinger Suite or AutoDock to model interactions with target enzymes (e.g., EGFR/HER2 kinases) .

- Mutagenesis : Validate binding sites by introducing point mutations in recombinant enzymes and re-testing inhibition .

Q. How can stability and solubility be enhanced for in vivo applications without structural modification?

- Methodology : Non-derivatization strategies include:

- Co-solvent systems : Blend with cyclodextrins or PEG-400 to improve aqueous solubility .

- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .

- Nanoencapsulation : Use liposomal or PLGA nanoparticles to enhance bioavailability and reduce degradation .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in its bioactivity studies?

- Methodology : Apply:

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values .

- ANOVA with post-hoc tests : Compare multiple doses across biological replicates (n ≥ 3) using Tukey’s HSD .

- Principal Component Analysis (PCA) : Identify outliers or confounding variables in high-throughput screening datasets .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in synthesis yields reported across literature?

- Methodology : Investigate:

- Reagent purity : Trace impurities (e.g., moisture in NaH) can reduce yields; validate via Karl Fischer titration .

- Scale effects : Pilot-scale reactions (1–10 g) may underperform due to heat transfer inefficiencies vs. small-scale (mg) .

- Analytical thresholds : Yield discrepancies may arise from HPLC detection limits (e.g., <95% purity thresholds) .

Experimental Design Guidelines

Q. What block designs are optimal for reproducibility in biological testing of this compound?

- Methodology : Adopt:

- Randomized block designs : Assign treatments (e.g., dose levels) to blocks (e.g., cell culture plates) to minimize batch effects .

- Split-plot designs : For multi-factorial studies (e.g., dose × exposure time), nest subplots within main plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.